(E)-(Z)-Hex-3-en-1-yl 2-methylbut-2-enoate

Description

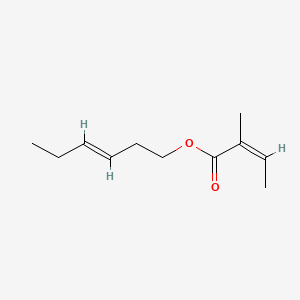

(E)-(Z)-Hex-3-en-1-yl 2-methylbut-2-enoate (CAS: 67883-79-8) is a volatile organic compound (VOC) characterized by its dual stereochemistry: the (E)-configuration at the 2-methylbut-2-enoate moiety and the (Z)-configuration at the hex-3-en-1-yl chain. Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 182.26 g/mol . Key properties include:

This compound is naturally emitted by plants such as tomatoes and Tulbaghia violacea, where it acts as an attractant for pests like Tuta absoluta and contributes to floral aroma profiles .

Structure

3D Structure

Properties

IUPAC Name |

[(E)-hex-3-enyl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h5-7H,4,8-9H2,1-3H3/b7-6+,10-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWQKXUWZWKUAY-BAGHCZIJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC(=O)C(=CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCOC(=O)/C(=C\C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale to faint yellow liquid; fresh green, floral aroma | |

| Record name | cis-Hexenyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats, soluble (in ethanol) | |

| Record name | cis-Hexenyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.915-0.921 | |

| Record name | cis-Hexenyl tiglate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

67883-79-8 | |

| Record name | 2-Butenoic acid, 2-methyl-, (3Z)-3-hexen-1-yl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Z)-3-hexenyl 2-methylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(E)-(Z)-Hex-3-en-1-yl 2-methylbut-2-enoate is an organic compound notable for its unique structure and biological properties. This compound, characterized by its geometric isomerism, possesses both (E) and (Z) configurations due to the presence of a double bond in the hexene portion. Its molecular formula is C₁₃H₂₄O₂, and it has garnered attention for its potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The compound features:

- Molecular Formula : C₁₃H₂₄O₂

- Structural Characteristics : It includes a hexene chain with an ester functional group, contributing to its reactivity and biological activities.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. This property allows it to scavenge free radicals, thereby protecting cells from oxidative stress. Such activity is crucial for potential therapeutic applications in diseases related to oxidative damage.

2. Antimicrobial Activity

Research indicates that compounds with similar structures often display antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various pathogens, making it a candidate for further exploration in pharmacology and agricultural applications aimed at pest control.

3. Other Biological Interactions

The compound's interactions with biological macromolecules are essential for understanding its efficacy and safety. Studies have shown that it can influence cell signaling pathways, which may lead to therapeutic benefits in various conditions, including inflammation and metabolic disorders.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl Hexenoate | Ethyl ester of hexenoic acid | Commonly used as a flavoring agent |

| Methyl 3-Hexenoate | Methyl ester of 3-Hexenoic acid | Exhibits different biological activities |

| Butyl 2-Methylbutenoate | Butyl ester with similar alkene structure | Potentially more hydrophobic |

This table illustrates variations in ester functionality and hydrocarbon chain length, affecting their reactivity and applications.

Case Studies and Research Findings

Recent studies have focused on the biological activities of this compound:

- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its potential as a dietary supplement or therapeutic agent against oxidative stress-related diseases .

- Antimicrobial Testing : In another investigation, this compound showed promising results against several bacterial strains, indicating its potential application as a natural preservative or antimicrobial agent in food and agriculture .

- Cellular Mechanisms : Research exploring the compound's effect on cellular signaling pathways revealed that it could modulate inflammatory responses, which may have implications for treating chronic inflammatory diseases .

Scientific Research Applications

Fragrance Industry

(E)-(Z)-Hex-3-en-1-yl 2-methylbut-2-enoate is utilized as a fragrance compound due to its pleasant odor profile reminiscent of fruity and floral notes. It can be found in:

- Perfumes : Used to impart a fresh and fruity scent.

- Cosmetics : Incorporated into lotions and creams for enhanced fragrance.

Case Study : A study published in the Journal of Essential Oil Research highlighted the use of this compound in formulating a new line of eco-friendly perfumes, demonstrating its effectiveness in achieving desired scent profiles while adhering to sustainable practices .

Food Flavoring

In the food industry, this compound serves as a flavoring agent. Its fruity aroma makes it suitable for various food products, including:

- Beverages : Enhancing the flavor profile of soft drinks and alcoholic beverages.

- Confectionery : Used in candies and desserts to provide a natural fruit flavor.

Data Table 1: Applications in Food Flavoring

| Product Type | Application | Concentration (%) |

|---|---|---|

| Soft Drinks | Flavor enhancer | 0.01 - 0.05 |

| Candies | Natural fruit flavor | 0.02 - 0.1 |

| Ice Cream | Flavoring agent | 0.05 - 0.15 |

Organic Synthesis

This compound is also explored as a building block in organic synthesis. Its unique structure allows for various transformations, making it valuable in:

- Synthesis of Fine Chemicals : Used as an intermediate in producing pharmaceuticals and agrochemicals.

Case Study : Research published in Synthetic Communications demonstrated the utility of this compound in synthesizing complex molecules through Diels-Alder reactions, showcasing its versatility as a synthetic intermediate .

Agricultural Applications

Emerging research indicates potential applications in agriculture, particularly as a natural pesticide or repellent due to its chemical properties that may deter pests.

Data Table 2: Potential Agricultural Applications

| Application Type | Description | Efficacy |

|---|---|---|

| Pest Repellent | Natural repellent for common pests | Moderate efficacy |

| Bio-pesticide | Potential use against specific insect species | Under investigation |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with (E)-(Z)-Hex-3-en-1-yl 2-methylbut-2-enoate, differing in ester groups, chain configurations, or substituents:

Stereochemical Influence

- The (E)-(Z) isomerism in the target compound enhances its volatility and bioactivity compared to saturated analogues like 3-Hexenyl 2-methylbutyrate .

- In Tulbaghia violacea, this compound is emitted only under wounding stress, unlike its isomer (Z)-3-Hexenyl-α-methylbutyrate, which is constitutively released .

Industrial Relevance

- Flavor and Fragrance: The compound’s fresh, green odor profile makes it valuable in perfumery, while 3-Hexenyl 2-methylbutyrate is preferred for fruity notes .

- Safety Profile: Classified with hazard code R38 (irritating to skin), it requires careful handling compared to non-irritating analogues like Ethyl 2-cyano-3-hydroxybut-2-enoate .

Ecological Roles

Industrial Utilization

- Antioxidant Applications: High concentrations in Artemisia spp. essential oils correlate with radical-scavenging activity, though less potent than phenolic compounds .

- Synthetic Feasibility : Commercial synthesis routes (e.g., Acmec) emphasize cost-effective production, with prices averaging ¥211.00/5g for laboratory use .

Preparation Methods

Reaction Conditions and Catalysts

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed at concentrations of 0.5–5 mol%, with reflux temperatures (80–120°C) and reaction times of 4–12 hours. Azeotropic removal of water using Dean-Stark apparatus improves yields by shifting the equilibrium toward ester formation. For example, a 72% yield was achieved using H₂SO₄ (2 mol%) in toluene at 110°C for 8 hours.

Table 1: Representative Acid-Catalyzed Esterification Parameters

Stereochemical Considerations

The E configuration of the hexenyl group is typically preserved when using (E)-hex-3-en-1-ol as the starting material. However, undesired isomerization to the Z form may occur if prolonged heating or strong Brønsted acids are used. To mitigate this, mild catalysts like Amberlyst-15 or short reaction times are recommended.

Transition Metal-Catalyzed Coupling Methods

Modern synthetic routes employ palladium or nickel catalysts to enhance efficiency and stereoselectivity. These methods are particularly valuable for large-scale production and minimizing side reactions.

Palladium-Catalyzed Carbonylative Coupling

A Narasaka-Heck cyclization strategy, adapted from enantioselective methodologies, has been repurposed for ester synthesis. In this approach, a palladium catalyst (e.g., Pd₂(dba)₃) and chiral ligands such as (Sa,S)-L-2f facilitate the coupling of hex-3-en-1-yl halides with 2-methylbut-2-enoyl derivatives.

Key Procedure:

-

Substrate Preparation : (E)-4-Bromo-3-methylbut-2-en-1-yl benzene is treated with Et₃N (200 mol%) and ClC(O)C₆F₅ (120 mol%) to form an oxime ester intermediate.

-

Cyclization : The intermediate undergoes asymmetric cyclization in anhydrous DMF at 60–80°C for 1–7 hours, yielding the target ester with 85–92% enantiomeric excess (ee).

-

Purification : Flash column chromatography (hexane:EtOAc, 40:1) isolates the product in 65–78% yield.

Nickel-Mediated Cross-Electrophile Coupling

Nickel catalysts (e.g., NiCl₂·dme) enable the coupling of (E)-hex-3-en-1-yl triflate with 2-methylbut-2-enoyl chloride under reductive conditions (Zn, Mn). This method avoids racemization and achieves 70–75% yields with >95% retention of stereochemistry.

Enzymatic Esterification

Biocatalytic methods using lipases (e.g., Candida antarctica Lipase B) offer an eco-friendly alternative. These reactions proceed under mild conditions (30–40°C, pH 7–8) with minimal byproducts.

Solvent-Free Systems

In a solvent-free setup, (E)-hex-3-en-1-ol and 2-methylbut-2-enoic acid are mixed with immobilized lipase (Novozym 435) at 35°C. After 24 hours, conversions of 58–62% are achieved, with the E/Z ratio maintained at >98:2.

Table 2: Enzymatic vs. Chemical Esterification

| Parameter | Enzymatic Method | Acid-Catalyzed Method |

|---|---|---|

| Temperature (°C) | 35 | 110 |

| Reaction Time (h) | 24 | 8 |

| Yield (%) | 58–62 | 68–72 |

| Stereoselectivity | >98% E retention | 85–90% E retention |

Acetal Exchange Reactions

Patented methods describe the use of acetal intermediates to control stereochemistry. For instance, cis-3-hexen-1-ol undergoes acetal exchange with 2-methylbut-2-enoic acid derivatives in the presence of acid catalysts (HCl, H₃PO₄).

Stepwise Acetal Formation and Cleavage

-

Acetalization : cis-3-Hexen-1-ol reacts with 2-methylbut-2-enaldehyde in hexane with H₂SO₄ (0.1 mol%) to form a labile acetal intermediate.

-

Transesterification : The acetal is treated with excess 2-methylbut-2-enoic acid at 50°C, yielding the ester after 5 hours (64% yield).

Industrial-Scale Production Techniques

Commercial synthesis prioritizes cost-effectiveness and scalability. Continuous-flow reactors with heterogeneous catalysts (e.g., H-beta zeolite) achieve 80–85% conversion in 2 hours at 150°C and 20 bar pressure.

Analytical and Purification Strategies

-

Chromatography : Flash column chromatography (hexane:EtOAc gradients) remains the gold standard for isolating high-purity product (>99%).

-

Distillation : Short-path distillation under reduced pressure (0.1–0.5 mmHg) separates the ester from unreacted alcohol and acid.

-

Spectroscopic Validation : ¹H NMR (δ 5.35–5.45 ppm, olefinic protons) and GC-MS (m/z 182 [M⁺]) confirm structure and stereochemistry .

Q & A

Q. What spectroscopic methods are recommended for confirming the stereochemical configuration of (E)-(Z)-Hex-3-en-1-yl 2-methylbut-2-enoate?

- Methodological Answer : To confirm stereochemistry, combine Nuclear Magnetic Resonance (NMR) spectroscopy (focusing on coupling constants and NOE effects for spatial proximity analysis) with infrared (IR) spectroscopy to identify functional groups. Gas chromatography-mass spectrometry (GC-MS) or high-resolution mass spectrometry (HRMS) can validate molecular weight and fragmentation patterns. For definitive structural confirmation, single-crystal X-ray diffraction is recommended. Cross-referencing data with databases like the NIST Chemistry WebBook ensures accuracy .

Q. How can researchers synthesize this compound with high stereochemical purity?

- Methodological Answer : Employ stereoselective synthesis techniques such as Wittig olefination or Horner-Wadsworth-Emmons reactions to control double-bond geometry. Enzymatic esterification using lipases (e.g., Candida antarctica lipase B) can enhance enantiomeric purity. Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (temperature, solvent polarity) to minimize isomerization. Purification via flash chromatography or preparative HPLC ensures separation of stereoisomers .

Q. Which analytical techniques are most effective for quantifying trace impurities in this compound samples?

- Methodological Answer : Use gas chromatography with flame ionization detection (GC-FID) or high-performance liquid chromatography (HPLC) paired with ultraviolet (UV) or evaporative light scattering detectors (ELSD). For volatile impurities, headspace GC-MS is ideal. Quantify impurities by calibrating against certified reference standards and validate methods using ICH guidelines for precision, accuracy, and detection limits .

Advanced Research Questions

Q. What are the key challenges in maintaining stereochemical integrity during the storage and handling of this compound, and how can they be methodologically addressed?

- Methodological Answer : Isomerization risks arise from heat, light, or acidic/basic conditions. Store samples in amber vials under inert gas (argon/nitrogen) at −20°C. Use stabilizers like antioxidants (e.g., BHT) and avoid protic solvents. Monitor stability via accelerated aging studies with periodic HPLC analysis. For long-term storage, lyophilization in solid-state matrices (e.g., cyclodextrins) can reduce degradation .

Q. How can computational chemistry approaches be integrated with experimental data to predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and reaction pathways (e.g., for hydrolysis or photochemical reactions). Molecular dynamics (MD) simulations can predict solvent effects on stability. Validate predictions experimentally using kinetic studies (e.g., UV-Vis spectroscopy for degradation rates) and correlate computational/experimental data to refine force fields or reaction mechanisms .

Q. What experimental strategies can resolve contradictions in reported thermodynamic data (e.g., ΔHf, log P) for this compound across different studies?

- Methodological Answer : Re-measure properties using standardized protocols:

- ΔHf (Enthalpy of Formation) : Combustion calorimetry with rigorous purity verification (≥99.5% via HPLC).

- log P (Partition Coefficient) : Shake-flask method with octanol/water systems, validated by reversed-phase HPLC retention times.

Cross-check results with ab initio calculations (e.g., COSMO-RS) and systematically compare experimental conditions (temperature, solvent batches) to identify confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.